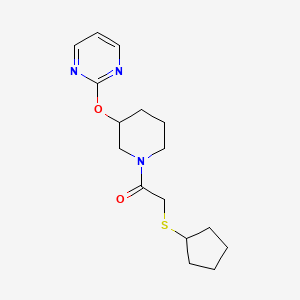

2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

2-cyclopentylsulfanyl-1-(3-pyrimidin-2-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2S/c20-15(12-22-14-6-1-2-7-14)19-10-3-5-13(11-19)21-16-17-8-4-9-18-16/h4,8-9,13-14H,1-3,5-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BACMMFUDUQINTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SCC(=O)N2CCCC(C2)OC3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the piperidin-1-yl group, the introduction of the pyrimidin-2-yloxy moiety, and the attachment of the cyclopentylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

Industry: The compound’s properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic effects and to optimize its use in various applications.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of 2-(Cyclopentylthio)-1-(3-(Pyrimidin-2-yloxy)piperidin-1-yl)ethanone and Analogues

Key Observations:

Heterocycle Diversity :

- The pyrimidine in the target compound offers aromaticity and hydrogen-bonding capacity distinct from pyridine (–5) or tetrazole (). Pyrimidines are often prioritized in kinase inhibitors due to their ability to mimic adenine .

- Piperidine (6-membered) vs. pyrrolidine (5-membered): Piperidine’s reduced ring strain may enhance conformational stability compared to pyrrolidine derivatives in –3.

Styryl groups in ’s compound introduce extended conjugation, increasing molecular weight (~450–500 g/mol) compared to the target compound (~350–400 g/mol).

Synthesis Pathways: The target compound’s synthesis likely parallels ’s use of piperidine nucleophilic substitution but diverges in the thioether-forming step (e.g., cyclopentylthiol + chloroethanone intermediate).

Biologische Aktivität

2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone is a compound of interest due to its potential therapeutic applications. Understanding its biological activity involves exploring its mechanisms of action, efficacy against various pathogens, and possible therapeutic uses.

Chemical Structure

The chemical structure of 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone can be represented as follows:

This structure features a cyclopentylthio group and a pyrimidinyl moiety linked through a piperidine ring, which may contribute to its biological properties.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as receptors or enzymes. It may modulate the activity of these targets, potentially leading to therapeutic effects. For instance, compounds with similar piperidine structures have been shown to affect cellular pathways involved in apoptosis and cell cycle regulation .

Antifungal Activity

Recent studies indicate that piperidine derivatives, including those similar to 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone, exhibit significant antifungal activity. In particular, research on related compounds demonstrated the ability to inhibit Candida auris, a pathogen known for its resistance to conventional antifungal treatments. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.24 to 0.97 μg/mL, indicating potent antifungal properties .

| Compound | MIC (μg/mL) | MFC (μg/mL) | Mechanism |

|---|---|---|---|

| pta1 | 0.24 | 0.97 | Membrane disruption, apoptosis induction |

| pta2 | 0.48 | 1.95 | Cell cycle arrest in S-phase |

| pta3 | 0.97 | 3.9 | Apoptotic cell death |

Antimicrobial Properties

In addition to antifungal activity, compounds related to this structure have shown antimicrobial properties against various bacterial strains. The presence of the pyrimidine and piperidine functionalities is thought to enhance the interaction with microbial targets, leading to increased efficacy .

Case Studies

A notable case study involved testing a series of piperidine-based derivatives against clinical isolates of Candida auris. The study utilized antifungal susceptibility testing per CLSI guidelines and assessed cell viability post-treatment using MUSE Cell Analyzer techniques. Results indicated that several derivatives not only inhibited fungal growth but also induced apoptosis in fungal cells, suggesting a dual mechanism of action—both fungicidal and fungistatic .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 2-(Cyclopentylthio)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone?

- Methodology :

- The synthesis involves multi-step reactions, including nucleophilic substitution for piperidine ring formation and thiolation for cyclopentylthio group introduction .

- Key parameters:

- Temperature : Maintain 60–80°C during cyclopentylthio group attachment to avoid side reactions.

- Solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction efficiency .

- Catalysts : Employ mild bases (e.g., K₂CO₃) to stabilize intermediates .

- Yield optimization : Monitor reaction progress via TLC and use column chromatography for purification .

Q. What analytical techniques are critical for confirming the compound’s purity and structure?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyrimidin-2-yloxy at δ 8.2–8.4 ppm) and confirms stereochemistry .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₈H₂₃N₃O₂S, MW 353.46) .

- HPLC : Purity >95% is achievable with reverse-phase C18 columns and methanol/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Assay standardization : Replicate enzyme inhibition assays (e.g., kinase targets) under controlled pH (7.4) and temperature (37°C) to minimize variability .

- Structural analogs : Compare activity with derivatives (e.g., bromine-substituted analogs in ) to identify pharmacophore contributions .

- Data reconciliation : Use meta-analysis to account for batch-to-batch purity differences (e.g., via LC-MS quantification) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies?

- Design framework :

- Functional group variation : Synthesize analogs with modified pyrimidin-2-yloxy or cyclopentylthio groups (e.g., sulfoxide derivatives via oxidation) .

- Biological testing : Prioritize targets implicated in neuropharmacology (e.g., acetylcholinesterase inhibition) using in vitro assays and molecular docking .

- Data analysis : Apply multivariate regression to correlate logP values with membrane permeability .

Q. How can computational methods predict metabolic stability for this compound?

- Methodology :

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate CYP450 metabolism sites .

- Molecular dynamics (MD) : Simulate interactions with liver microsomal enzymes (e.g., CYP3A4) to identify vulnerable bonds .

- Validation : Cross-check predictions with in vitro microsomal stability assays (e.g., t₁/₂ >60 min suggests favorable pharmacokinetics) .

Key Research Gaps and Recommendations

- Synthetic scalability : Explore continuous flow reactors to improve reproducibility for multi-step syntheses .

- Target identification : Use CRISPR-Cas9 screens to map novel biological targets in neuroinflammatory pathways .

- Toxicology : Conduct zebrafish embryo assays to evaluate developmental toxicity thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.